molecular formula C8H8I2O2 B1589753 1,4-Diiodo-2,3-dimethoxybenzene CAS No. 51560-25-9

1,4-Diiodo-2,3-dimethoxybenzene

Cat. No.: B1589753
CAS No.: 51560-25-9
M. Wt: 389.96 g/mol
InChI Key: FNVJASGIWTYZRX-UHFFFAOYSA-N
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Description

1,4-Diiodo-2,3-dimethoxybenzene is an organic compound with the molecular formula C8H8I2O2. It is a derivative of benzene, where two iodine atoms and two methoxy groups are substituted at the 1,4 and 2,3 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diiodo-2,3-dimethoxybenzene can be synthesized through the double lithiation of 1,2-dimethoxybenzene (veratrole) followed by treatment with iodine

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving double lithiation and iodine treatment is likely scalable for industrial purposes, given the availability of reagents and the straightforward nature of the reaction.

Chemical Reactions Analysis

Types of Reactions

1,4-Diiodo-2,3-dimethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, using a Grignard reagent can introduce alkyl groups.

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Products may include demethylated or deiodinated compounds.

Scientific Research Applications

1,4-Diiodo-2,3-dimethoxybenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-diiodo-2,3-dimethoxybenzene involves its ability to undergo electrophilic aromatic substitution reactions. . This property makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diiodo-2,3-dimethoxybenzene is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity and chemical properties. The iodine atoms make it particularly useful for electrophilic aromatic substitution reactions, while the methoxy groups influence its electronic properties and solubility.

Properties

IUPAC Name

1,4-diiodo-2,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8I2O2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVJASGIWTYZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1OC)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462848
Record name 1,4-Diiodo-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51560-25-9
Record name 1,4-Diiodo-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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